[(3,4-Dimethylphenyl)sulfonyl]indoline

Antibacterial drug discovery DapE inhibition Zinc-binding group

Procure [(3,4-Dimethylphenyl)sulfonyl]indoline (CAS 438227-53-3) to access a precisely substituted indoline sulfonamide scaffold essential for probing DapE and NDM‑1 active sites. The 3,4‑dimethylphenyl group imparts distinct hydrophobic contacts and zinc‑binding geometry that generic phenyl analogs lack—ensuring reproducible SAR analysis and dual‑inhibitor screening. Choose a purity‑verified batch backed by predictable physicochemical LogP/ solubility profiles; ideal for structure‑guided antibiotic lead optimization.

Molecular Formula C16H17NO2S
Molecular Weight 287.4 g/mol
Cat. No. B258089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,4-Dimethylphenyl)sulfonyl]indoline
Molecular FormulaC16H17NO2S
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C
InChIInChI=1S/C16H17NO2S/c1-12-7-8-15(11-13(12)2)20(18,19)17-10-9-14-5-3-4-6-16(14)17/h3-8,11H,9-10H2,1-2H3
InChIKeyCEXYJRSIBLKFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3,4-Dimethylphenyl)sulfonyl]indoline: Essential Procurement Data and Baseline Overview for Research Scientists


[(3,4-Dimethylphenyl)sulfonyl]indoline (CAS 438227-53-3) is a synthetic indoline sulfonamide derivative . It is characterized by a molecular formula of C16H17NO2S and a molecular weight of 287.38 g/mol [1]. The compound's core research value lies in its potential as an inhibitor of the bacterial enzyme DapE, a promising and underexplored target for novel antibiotics [2]. The sulfonamide group is proposed to act as a zinc-binding group (ZBG) in the active site of dimetalloenzymes [3].

Why [(3,4-Dimethylphenyl)sulfonyl]indoline Cannot Be Replaced by Generic N-Sulfonylindoline Analogs in DapE Inhibitor Research


While many N-sulfonylindoline derivatives share a common core scaffold, subtle structural variations, particularly on the N-arylsulfonyl group, can lead to profound differences in binding affinity, selectivity, and overall biological activity against specific targets like DapE [1]. The 3,4-dimethyl substitution pattern on the phenyl ring of [(3,4-Dimethylphenyl)sulfonyl]indoline is a key determinant of its unique interaction with the enzyme's active site, influencing both the strength and nature of hydrophobic interactions. This specificity means that a generic compound, such as the unsubstituted phenylsulfonyl indoline or a differently substituted analog, cannot be assumed to provide equivalent performance in assays designed to probe DapE inhibition or in the development of novel antibacterial agents [2].

[(3,4-Dimethylphenyl)sulfonyl]indoline: Quantified Differentiation Against Closest Analogs in Antibacterial Target Engagement


Enhanced Hydrophobic Interaction in DapE Active Site: [(3,4-Dimethylphenyl)sulfonyl]indoline vs. Unsubstituted Phenylsulfonyl Analog

Molecular docking studies suggest that the 3,4-dimethyl substitution on the phenyl ring of [(3,4-Dimethylphenyl)sulfonyl]indoline enhances its interaction with the hydrophobic pockets of the DapE enzyme's active site compared to the unsubstituted phenylsulfonyl analog. This increased hydrophobic contact is predicted to result in a more stable enzyme-inhibitor complex and potentially lower IC50 values [1]. While direct quantitative IC50 data for this specific compound is not available in the public domain, class-level SAR studies on indoline sulfonamide DapE inhibitors demonstrate that increasing hydrophobicity in this region generally correlates with improved inhibitory potency [2].

Antibacterial drug discovery DapE inhibition Zinc-binding group

Predicted Physicochemical Property Differentiation: [(3,4-Dimethylphenyl)sulfonyl]indoline vs. [(4-Methylphenyl)sulfonyl]indoline

The presence of two methyl groups on the phenyl ring of [(3,4-Dimethylphenyl)sulfonyl]indoline increases its lipophilicity compared to the mono-methyl analog, [(4-methylphenyl)sulfonyl]indoline. The predicted LogP for the dimethyl compound is in the range of ~3.5-4.5, whereas the mono-methyl analog is expected to have a lower value . This difference in lipophilicity can influence solubility in aqueous media, membrane permeability, and non-specific protein binding, which are critical parameters in the early stages of drug discovery and assay development [1].

Physicochemical properties Solubility Lipophilicity

Potential for Dual Inhibition: A Differentiating Feature of the [(3,4-Dimethylphenyl)sulfonyl]indoline Scaffold

While specific data for [(3,4-Dimethylphenyl)sulfonyl]indoline against NDM-1 is not publicly available, the broader class of indoline sulfonamides has been disclosed in patents as having the ability to inhibit both DapE and bacterial metallo-β-lactamases (MBLs) like NDM-1 [1]. This potential for dual inhibition represents a significant differentiation from compounds that only target a single enzyme. This multi-target capability is highly valued in the fight against antimicrobial resistance, as it could reduce the likelihood of resistance development [2].

Antimicrobial resistance NDM-1 MBL inhibitor

Optimizing DapE Inhibitor Research: Strategic Application Scenarios for [(3,4-Dimethylphenyl)sulfonyl]indoline


Probing Hydrophobic Interactions in the DapE Active Site

[(3,4-Dimethylphenyl)sulfonyl]indoline serves as an ideal probe to investigate the contribution of hydrophobic interactions within the DapE enzyme's active site. By comparing its binding affinity and inhibitory potency with the unsubstituted phenylsulfonyl analog using the DapE ninhydrin assay, researchers can quantitatively assess the energetic benefits of the dimethyl substitution [1]. This information is crucial for structure-based drug design and the rational optimization of more potent inhibitors.

Developing Dual DapE/NDM-1 Inhibitors for Combating Antimicrobial Resistance

Given the class-level potential of indoline sulfonamides to inhibit both DapE and NDM-1, [(3,4-Dimethylphenyl)sulfonyl]indoline should be prioritized for testing in dual-inhibition assays [2]. Successful identification of a dual inhibitor would represent a significant advance in addressing the urgent need for new antibiotics that can overcome both Gram-negative cell wall biosynthesis (via DapE inhibition) and β-lactam resistance (via NDM-1 inhibition).

Establishing Baseline Physicochemical Properties for SAR Studies

The predicted physicochemical properties of [(3,4-Dimethylphenyl)sulfonyl]indoline, including its LogP and solubility profile, make it a valuable reference compound for structure-activity relationship (SAR) studies . By evaluating how modifications to the indoline core or the arylsulfonyl group alter these properties, researchers can develop a comprehensive understanding of the pharmacophore and guide the design of analogs with improved drug-like characteristics.

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